

DFT Analysis of Arsenic Adsorption on Doped TiO₂ Surfaces: A Comparative Guide

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Compound of Interest		
Compound Name:	Arsenic(III) telluride	
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Scope Note: The prevailing body of research using Density Functional Theory (DFT) focuses on the adsorption of arsenic species (primarily arsenite, As(III)) onto doped and undoped titanium dioxide (TiO₂) surfaces, rather than the use of arsenic as a dopant within the TiO₂ lattice. This guide provides a comparative analysis of these adsorption studies, offering insights into how different dopants and TiO₂ crystal faces influence arsenic binding and surface interactions.

This guide synthesizes DFT data to compare the efficacy of various dopants in enhancing As(III) adsorption on the two most common TiO₂ polymorphs: anatase and rutile. The findings are critical for researchers developing advanced materials for environmental remediation and arsenic removal from water sources.

Performance Comparison: Adsorption of As(OH)₃ on Doped TiO₂ Surfaces

Computational studies reveal that both the choice of dopant and the specific TiO₂ crystal face (polymorph) significantly regulate the adsorption efficacy of arsenous acid, As(OH)₃. Doping can create new, more favorable adsorption configurations, such as bidentate and tridentate structures, enhancing the binding strength compared to pristine TiO₂ surfaces.[1][2]

A key finding is that the doped rutile (110) surface is consistently more efficient for As(III) adsorption than the doped anatase (101) surface.[1] Furthermore, doping at oxygen lattice sites (O₂c and O₃c) tends to promote adsorption more effectively than doping at titanium sites



(Ti₅c).[3] The structural perturbation caused by dopants correlates with their atomic radius at Ti sites and with their propensity to form more bonds at O sites.[1]

Beyond strengthening adsorption, doping can also induce the auto-oxidation of As(III) to a higher oxidation state when arsenic centers interact directly with the TiO₂ surface, a phenomenon observed more frequently on rutile than on anatase.[1][3]

Quantitative Data Summary

The following table summarizes the calculated adsorption energies (Ead) of As(OH)₃ on various doped TiO₂ surfaces, based on the comprehensive DFT + D3 study by Huang et al. (2024). More negative values indicate stronger adsorption.

TiO₂ Surface	Dopant	Doping Site	Most Favorable Adsorption Energy (Ead) in eV
Rutile (110)	Mn	Tisc	-4.17[1][2]
V	Ti₅c	-2.43[1]	
Fe	Ti₅c	-2.73[1]	_
Се	Ti₅c	-3.43[1]	_
N	O ₂ C	-4.13[1][2]	_
N	O ₃ C	-4.67[1][2]	_
Anatase (101)	Се	Tisc	-1.99[1][2]
N	O ₂ C	-2.29[1][2]	
N	O₃C	-2.24[1][2]	_

Experimental and Computational Protocols

The data presented are derived from spin-polarized DFT calculations, which provide a robust theoretical framework for modeling surface chemistry at the atomic level.



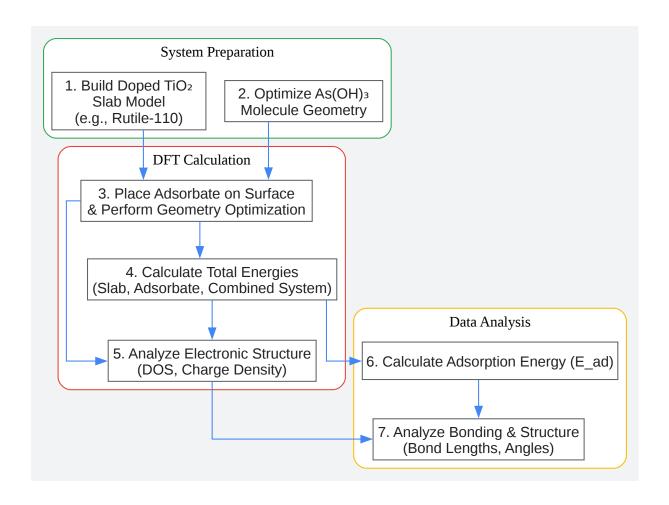
Computational Method: The theoretical results were obtained using the Vienna Ab initio Simulation Package (VASP). Key aspects of the methodology are detailed below:

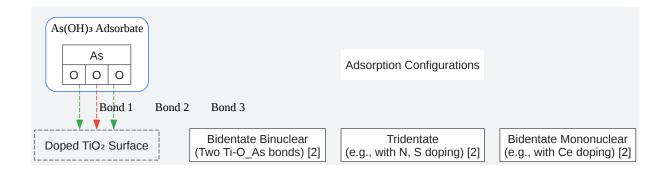
- Functional: The Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA) was used.[1]
- Van der Waals Correction: Non-covalent interactions were described using the DFT-D3
 method with Becke-Johnson damping to accurately model physisorption and other weak
 interactions.[1]
- Electron-Ion Interactions: The projected-augmented wave (PAW) approach was employed to handle the interactions between electrons and ion cores.[1]
- Surface Models: The TiO₂ surfaces were modeled using periodic slab models for the most stable facets of rutile (110) and anatase (101).[1]
- Adsorbate: Arsenic(III) was modeled as arsenous acid, As(OH)₃.[1]
- Adsorption Energy Calculation: The adsorption energy (Ead) was calculated as: Ead =
 E(As(OH)₃ + doped slab) E(doped slab) E(As(OH)₃) where E(As(OH)₃ + doped slab) is
 the total energy of the system with the adsorbed molecule, E(doped slab) is the energy of
 the doped TiO₂ slab, and E(As(OH)₃) is the energy of the isolated As(OH)₃ molecule in the
 gas phase.

Mandatory Visualizations

The following diagrams illustrate the typical workflow for a DFT-based surface adsorption study and the resulting binding configurations.







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